molecular formula C14H20FNO B3574393 2-(4-fluorophenyl)-N,N-dipropylacetamide

2-(4-fluorophenyl)-N,N-dipropylacetamide

Cat. No.: B3574393
M. Wt: 237.31 g/mol
InChI Key: HGPDNGAOACSKAA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N,N-dipropylacetamide is an organic compound characterized by the presence of a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N,N-dipropylacetamide typically involves the reaction of 4-fluoroaniline with propylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions are preferred

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce additional functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-(4-fluorophenyl)-N,N-dipropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPDNGAOACSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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